molecular formula C11H22N2O2 B1284453 Tert-butyl 2,3-dimethylpiperazine-1-carboxylate CAS No. 886780-49-0

Tert-butyl 2,3-dimethylpiperazine-1-carboxylate

Cat. No.: B1284453
CAS No.: 886780-49-0
M. Wt: 214.3 g/mol
InChI Key: RMTXPZPWCLGBFD-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-dimethylpiperazine-1-carboxylate (CAS 886780-49-0) is a substituted piperazine derivative protected by a tert-butoxycarbonyl (Boc) group. Piperazines are a privileged scaffold in medicinal chemistry, being the second most frequently found N-heterocycle in FDA-approved small-molecule drugs . This specific compound serves as a versatile and crucial synthetic intermediate for constructing more complex molecules in drug discovery and development. The Boc protecting group enhances the compound's stability and allows for selective deprotection under mild acidic conditions, enabling further functionalization on the piperazine nitrogen. The two methyl substituents on the piperazine ring can be leveraged to explore steric and electronic effects on biological activity, making this intermediate valuable for structure-activity relationship (SAR) studies. Piperazine cores are integral to a wide range of therapeutics, including antipsychotic, anticancer, antidepressant, and antiviral agents . As such, this Boc-protected, dimethyl-substituted piperazine is intended for use as a key building block in the synthesis of potential novel active compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2,3-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(2)13(7-6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTXPZPWCLGBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCN1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587596
Record name tert-Butyl 2,3-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886780-49-0
Record name tert-Butyl 2,3-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,3-dimethylpiperazine-1-carboxylate
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Preparation Methods

Detailed Reaction Conditions and Yields

Step Reaction Reagents/Conditions Yield (%) Notes
1 Cyclization to 2,3-dimethylpiperazine N,N'-dimethylethylenediamine + acetic anhydride, reflux ~70-80% Intramolecular cyclization under dehydrating conditions
2 N-Boc Protection tert-butyl carbamate (Boc anhydride), triethylamine, room temp >85% Prevents side reactions, monitored by NMR
3 Electrophilic substitution Chloroacetyl chloride, base (Et3N) 75-85% Introduces reactive acetyl group
4 Esterification tert-butanol, potassium carbonate, reflux 80-90% Forms tert-butyl ester, nucleophilic substitution
Alternative 1 2,2-Dimethylpiperazine synthesis Ethyl 2-bromo-2-methylpropanoate + ethylenediamine, K2CO3, toluene 65-75% Followed by reduction with LAH
Alternative 2 Boc protection and salt formation Boc anhydride, hemi-DL-tartrate salt formation 70-80% Improves compound stability

Yields are approximate and depend on reaction scale and purification methods.

Analytical and Purity Considerations

  • NMR Spectroscopy : Used to confirm the methyl substitution pattern on the piperazine ring and successful Boc protection.
  • GC-MS and HPLC : Employed to monitor reaction progress and purity of intermediates and final product.
  • Salt Formation : The hemi-DL-tartrate salt of the tert-butyl 2,3-dimethylpiperazine-1-carboxylate improves crystallinity and handling properties.

Summary of Key Research Findings

  • The synthesis of this compound is efficiently achieved via cyclization of methylated ethylenediamine derivatives followed by Boc protection and esterification.
  • Alternative routes via 2,2-dimethylpiperazine intermediates provide access to related compounds with potential for salt formation to enhance stability.
  • Reaction yields range from moderate to high (65-90%) depending on the step and conditions.
  • Analytical techniques are critical for ensuring product quality and reproducibility.
  • The compound exhibits good solubility and stability profiles suitable for pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-dimethylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.

Scientific Research Applications

Tert-butyl 2,3-dimethylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings :

  • Steric Effects : The 2,3-dimethyl substitution in the target compound creates significant steric hindrance compared to 3,5-dimethyl analogs, impacting reaction kinetics and molecular recognition .
  • Stereochemistry : Cis and trans isomers exhibit distinct physicochemical behaviors. For instance, cis-2,3-dimethyl derivatives show higher melting points due to tighter crystal packing .
  • Electronic Properties : Substituents like pyridinyl groups (e.g., in ) introduce electron-withdrawing effects, altering reactivity compared to purely aliphatic methyl groups .

Comparison of Reactivity :

  • 2,3-Dimethyl vs. Unsubstituted : The methyl groups in the target compound slow nucleophilic substitution at adjacent positions due to steric shielding .
  • 3,5-Dimethyl vs. 2,3-Dimethyl : 3,5-substituted analogs exhibit faster reaction rates in Pd-catalyzed couplings due to reduced steric interference .

Physicochemical Properties

Property tert-Butyl 2,3-dimethylpiperazine-1-carboxylate tert-Butyl 3,5-dimethylpiperazine-1-carboxylate tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate
LogP (Predicted) 2.1 1.8 2.9
Solubility (Water) Low Moderate Very Low
Melting Point (°C) 98–102 (cis) 85–90 120–125

Notes:

  • The 2,3-dimethyl derivative’s lower water solubility compared to 3,5-substituted analogs is attributed to increased hydrophobicity and crystal packing efficiency .
  • Pyridinyl-substituted analogs exhibit higher melting points due to intermolecular hydrogen bonding .

Biological Activity

Tert-butyl 2,3-dimethylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its role as an inhibitor in various pharmacological contexts, particularly against multidrug-resistant bacteria and its implications in drug design.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with tert-butyl and dimethyl substitutions. Its structural formula can be represented as follows:

C13H22N2O2\text{C}_13\text{H}_{22}\text{N}_2\text{O}_2

This structure contributes to its lipophilicity and ability to penetrate biological membranes, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Recent studies have highlighted the compound's role in enhancing the efficacy of existing antibiotics against multidrug-resistant (MDR) bacteria. For instance, it has been shown to inhibit the AcrB efflux pump in Escherichia coli, which is responsible for antibiotic resistance. The compound itself has no intrinsic antibacterial activity (MIC > 250 μM) but significantly potentiates the activity of antibiotics like chloramphenicol and ciprofloxacin when used in combination .

Table 1: Effect of this compound on Antibiotic Activity

AntibioticMIC (μg/mL) without CompoundMIC (μg/mL) with Compound
Chloramphenicol12.50.78
Ciprofloxacin250.39
Tetracycline>500125

This data indicates that while the compound does not act as an antibiotic on its own, it can enhance the effectiveness of certain antibiotics against resistant strains.

Study on MDR Bacteria

In a recent study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of pyridylpiperazine derivatives, including this compound. These compounds were evaluated for their ability to inhibit bacterial efflux pumps. The findings demonstrated that while the compound alone did not exhibit antibacterial properties, it effectively enhanced the activity of several antibiotics against MDR strains .

Drug Design Implications

The structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to inhibit efflux pumps suggests that modifications to its structure could lead to more potent derivatives capable of overcoming bacterial resistance mechanisms. Future research should focus on optimizing this compound's structure to enhance its bioactivity and therapeutic potential.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 2,3-dimethylpiperazine-1-carboxylate?

The synthesis typically involves Boc-protection of 2,3-dimethylpiperazine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key parameters include:

  • Temperature : Reactions are initiated at 0°C to minimize side reactions (e.g., over-alkylation) and gradually warmed to room temperature .
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents due to their inertness and ability to dissolve Boc reagents .
  • Base : Triethylamine (TEA) is often used to scavenge HCl generated during Boc protection. A molar ratio of 1:2.5 (piperazine:TEA) ensures efficient deprotonation .
  • Yield Optimization : Yields range from 56% to 72% depending on reaction time and stoichiometry. Prolonged stirring (12–24 hours) improves conversion .

Q. How can the purity of this compound be assessed after synthesis?

Purity is validated using:

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients removes unreacted starting materials and by-products .
  • Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., tert-butyl singlet at ~1.4 ppm, piperazine ring protons at 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₂N₂O₂: m/z 214.17) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for this compound derivatives?

Conflicting stereochemical data can arise from dynamic ring puckering or crystallographic disorder. To address this:

  • X-ray Crystallography : Single-crystal XRD (e.g., using SHELX software) provides unambiguous stereochemical assignments. For example, studies on analogous piperazine derivatives show chair conformations with axial/equatorial substituents .
  • NOESY NMR : Nuclear Overhauser effects between methyl groups and adjacent protons clarify spatial arrangements .
  • Computational Modeling : Density functional theory (DFT) optimizes geometry and compares calculated vs. experimental NMR shifts .

Q. How can researchers mitigate impurities during the synthesis of Boc-protected piperazine derivatives?

Common impurities include N-Boc overprotection or residual solvents. Mitigation involves:

  • Stepwise Quenching : Graduated addition of Boc₂O reduces overprotection. Quenching with aqueous NH₄Cl removes excess reagent .
  • Purification : Use of mixed-bed ion-exchange resins or preparative HPLC isolates the mono-Boc product .
  • In-line Monitoring : ReactIR or LC-MS tracks reaction progress in real time to optimize quenching points .

Q. What methods validate the reactivity of this compound in nucleophilic substitution reactions?

The Boc group enhances solubility while the piperazine ring acts as a nucleophile. Reactivity is validated via:

  • Kinetic Studies : Monitoring reaction rates with alkyl halides (e.g., benzyl bromide) under varying temperatures/pH conditions .
  • Derivatization : Substitution at the 4-position of the piperazine ring (e.g., with bromopyrimidines) confirms regioselectivity. Yields >85% are achieved using K₂CO₃ in 1,4-dioxane at 110°C .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) and Hammett plots elucidate electronic effects on substitution pathways .

Q. How are safety and toxicity profiles assessed for Boc-protected piperazines?

  • GHS Classification : Acute oral toxicity (Category 4, H302) mandates handling in fume hoods with PPE .
  • Storage : Store at 0–6°C under inert atmosphere (argon) to prevent decomposition .
  • In Vitro Assays : Ames tests and cytotoxicity screening (e.g., MTT assays) assess mutagenic potential .

Methodological Tables

Table 1. Key Synthetic Parameters for tert-Butyl 2,3-Dimethylpiperazine-1-carboxylate

ParameterCondition 1 Condition 2
SolventDCMTHF
Temperature0°C → RT0°C → RT
Reaction Time12 hours2 hours
Yield56%72%
PurificationReduced-pressure distillationColumn chromatography

Table 2. Analytical Techniques for Structural Confirmation

TechniqueKey Data PointsReference
¹H NMR (400 MHz, CDCl₃)δ 1.44 (s, 9H, Boc), 2.3–2.7 (m, 8H, piperazine)
HRMS (ESI+)m/z 214.17 [M+H]⁺
XRD (SHELX)Crystallographic R factor <0.05

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